EcliptasaponinD
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Overview
Description
This plant is widely used in traditional medicine for its various therapeutic properties, including anti-inflammatory, hepatoprotective, and immunomodulatory effects . Ecliptasaponin D is one of the key bioactive constituents contributing to these medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ecliptasaponin D involves multiple steps, starting from basic triterpenoid structures. The process typically includes glycosylation reactions where sugar moieties are attached to the triterpenoid backbone. Specific reaction conditions, such as the use of catalysts and solvents, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of Ecliptasaponin D often relies on extraction from Eclipta prostrata using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate Ecliptasaponin D. Advances in biotechnological methods, such as plant cell culture, are also being explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Ecliptasaponin D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the triterpenoid structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups attached to the triterpenoid backbone.
Substitution: Substitution reactions, particularly glycosylation, are crucial for attaching sugar moieties to the triterpenoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are frequently used.
Substitution: Glycosylation reactions often use catalysts such as Lewis acids under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include various glycosylated derivatives of Ecliptasaponin D, each with potentially unique biological activities .
Scientific Research Applications
Ecliptasaponin D has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying triterpenoid saponins and their chemical properties.
Biology: Ecliptasaponin D is used to investigate its effects on cellular processes, such as apoptosis and cell proliferation.
Medicine: Research has shown its potential in treating conditions like renal fibrosis and liver diseases due to its anti-inflammatory and hepatoprotective properties
Industry: Ecliptasaponin D is explored for its use in developing natural health products and supplements.
Mechanism of Action
Ecliptasaponin D exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Hepatoprotective: Ecliptasaponin D enhances the expression of antioxidant enzymes and reduces oxidative stress in liver cells.
Immunomodulatory: It modulates the activity of immune cells, enhancing the body’s defense mechanisms
Comparison with Similar Compounds
Ecliptasaponin A: Another triterpenoid saponin from Eclipta prostrata with similar anti-inflammatory and hepatoprotective effects.
Wedelolactone: A coumestan compound from the same plant, known for its anti-inflammatory and anti-cancer properties.
Uniqueness: Ecliptasaponin D is unique due to its specific glycosylation pattern, which may confer distinct biological activities compared to other saponins. Its comprehensive effects on inflammation, liver protection, and immune modulation make it a valuable compound for further research and therapeutic development .
Properties
Molecular Formula |
C36H58O9 |
---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
(4aR,5S,6aR,6aS,6bR,10S,12aR,14bR)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)/t20-,21-,22?,23-,24+,25+,26-,27+,28-,29+,33+,34-,35-,36-/m1/s1 |
InChI Key |
WYDPEADEZMZKNM-XCRUBJGFSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C |
Origin of Product |
United States |
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